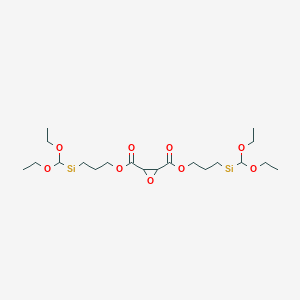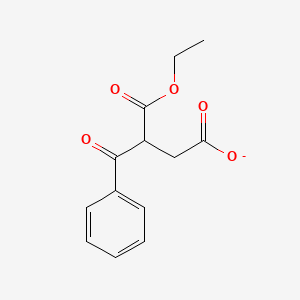
3-Benzoyl-4-ethoxy-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-4-ethoxy-4-oxobutanoate is an organic compound with a complex structure that includes a benzoyl group, an ethoxy group, and a 4-oxobutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-4-ethoxy-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic acyl substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzoyl-4-ethoxy-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoyl acetic acid derivatives.
Reduction: 3-Benzoyl-4-ethoxy-4-hydroxybutanoate.
Substitution: Various substituted benzoyl or ethoxy derivatives.
Applications De Recherche Scientifique
3-Benzoyl-4-ethoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Benzoyl-4-ethoxy-4-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also participate in enzyme-catalyzed reactions, where it binds to the active site of the enzyme and undergoes transformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A precursor in the synthesis of 3-Benzoyl-4-ethoxy-4-oxobutanoate.
Benzoyl chloride: Another precursor used in the synthesis.
4-Methoxybenzyl 3-oxobutanoate: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
90833-15-1 |
|---|---|
Formule moléculaire |
C13H13O5- |
Poids moléculaire |
249.24 g/mol |
Nom IUPAC |
3-benzoyl-4-ethoxy-4-oxobutanoate |
InChI |
InChI=1S/C13H14O5/c1-2-18-13(17)10(8-11(14)15)12(16)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,14,15)/p-1 |
Clé InChI |
WUXXUZBCFLZDAD-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C(CC(=O)[O-])C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


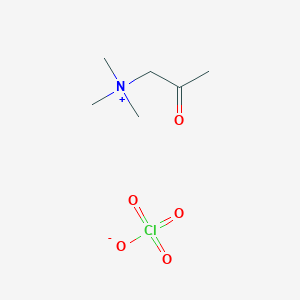
![Diethyl {[acetyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14373173.png)

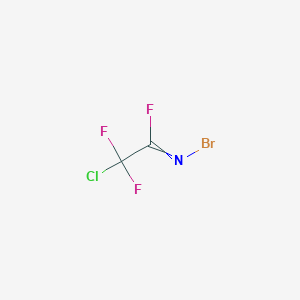
![2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14373189.png)
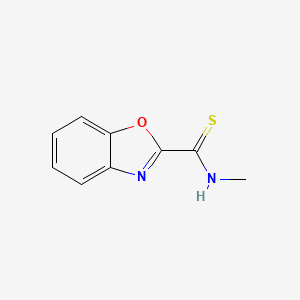

![N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide](/img/structure/B14373214.png)

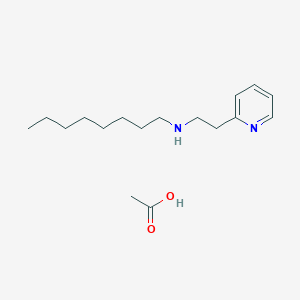
![N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide](/img/structure/B14373224.png)
![(4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone](/img/structure/B14373233.png)
![[[(Amino-trimethylsilyl-trimethylsilylphosphanylidene-lambda5-phosphanyl)-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14373242.png)
